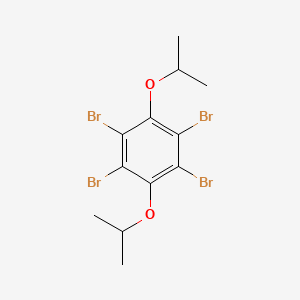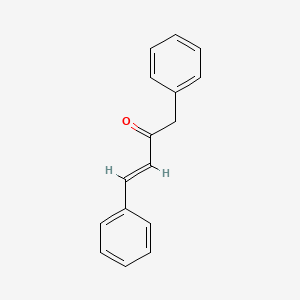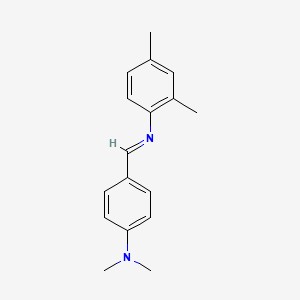
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene is an organic compound with the molecular formula C12H14Br4O2 and a molecular weight of 509.86 g/mol . This compound is characterized by the presence of four bromine atoms and two isopropoxy groups attached to a benzene ring. It is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene typically involves the bromination of 3,6-diisopropoxy-benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced into the benzene ring at the 1, 2, 4, and 5 positions.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reduction reactions can also be performed to remove the bromine atoms and replace them with hydrogen or other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds. These reactions typically require palladium catalysts and suitable ligands.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atoms can serve as halogen bonding sites, which are important in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals. Its brominated structure provides flame retardant properties, making it useful in the manufacture of fire-resistant materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on proteins or other biomolecules, leading to changes in their structure and function . These interactions can affect enzyme activity, protein-protein interactions, and other biological processes.
Comparación Con Compuestos Similares
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene can be compared with other brominated benzene derivatives, such as:
1,2,4,5-Tetrabromo-3,6-dimethoxy-benzene: This compound has methoxy groups instead of isopropoxy groups, which can affect its reactivity and solubility.
1,2,4,5-Tetrabromo-3,6-dichloro-benzene: The presence of chlorine atoms instead of isopropoxy groups can lead to different chemical and physical properties.
1,2,4,5-Tetrabromo-3,6-diethyl-benzene: The ethyl groups in this compound can influence its steric and electronic properties compared to the isopropoxy groups in this compound.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Propiedades
Fórmula molecular |
C12H14Br4O2 |
|---|---|
Peso molecular |
509.85 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3,6-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H14Br4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3 |
Clave InChI |
FXHHAIBGVFFHSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=C(C(=C1Br)Br)OC(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-bicyclo[2.2.1]hept-2-enyl)-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11964322.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)

![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)

![5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11964348.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11964349.png)

![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)

